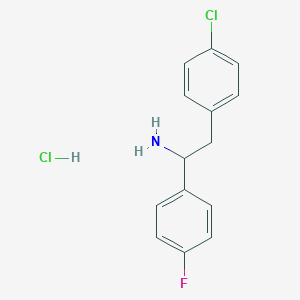

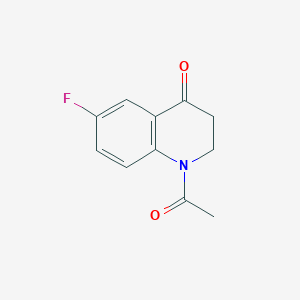

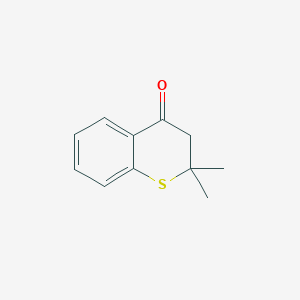

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide, commonly known as HPPA, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. HPPA is a derivative of acetaminophen, which is a widely used analgesic drug. However, unlike acetaminophen, HPPA has shown promise in treating various diseases, including cancer and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

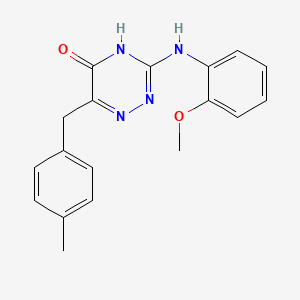

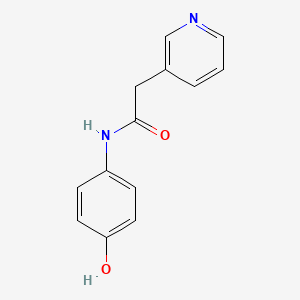

Anti-inflammatory and Antipyretic Activities : A study conducted by Fayed et al. (2021) explored the synthesis of a novel class of 2(1H)-pyridone molecules, which include a 4-hydroxyphenyl moiety, similar to N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide. These compounds exhibited promising anti-inflammatory, ulcerogenic, and antipyretic characters, with in-vitro and in-vivo examinations showing favorable results (Fayed et al., 2021).

Synthesis and Mechanism Studies : The work by Magadum & Yadav (2018) focused on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide. This study provides insights into the mechanism and kinetics of reactions involving similar acetamide compounds (Magadum & Yadav, 2018).

Anticancer Activities : Xiao-meng Wang et al. (2015) investigated N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with structural similarities, for its anticancer effects. The study found that modification of the acetamide group with alkylurea led to potent anticancer agents with low toxicity (Wang et al., 2015).

Reactivators Against Nerve Agents : Karade et al. (2014) synthesized bis-quaternary pyridinium derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide for reactivation efficacy against organophosphorus nerve agents, demonstrating better efficacy than standard treatments in some cases (Karade et al., 2014).

Synthesis and Binding Studies : Raj (2020) conducted a study on N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives, focusing on their synthesis and DNA/BSA binding interactions. This research provides a foundation for understanding the interactions of similar acetamide derivatives with biological molecules (Raj, 2020).

Metal Ion Sensing : A chemosensor using a derivative of N-(pyridin-2-yl)acetamide was developed by Park et al. (2015) for detecting Zn2+ concentrations in living cells and aqueous solution, showcasing the potential of related acetamide compounds in biosensing applications (Park et al., 2015).

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-2-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-5-3-11(4-6-12)15-13(17)8-10-2-1-7-14-9-10/h1-7,9,16H,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDYUGFLCMCLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

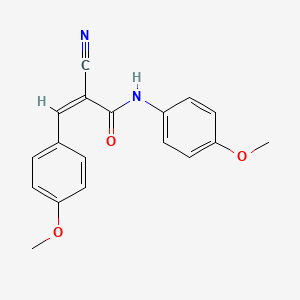

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)